Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal
Overview
Description
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is a chemical compound with the molecular formula C10H23FO2Si2 and a molecular weight of 250.46 g/mol . It is typically found as a colorless to almost colorless clear liquid . This compound is known for its unique reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves the reaction of fluorotrimethylsilylketene with ethyl trimethylsilyl acetal under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture and heat sensitivity . The product is then purified to achieve a purity of over 95% as determined by gas chromatography .
Chemical Reactions Analysis
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is used in scientific research for its unique reactivity and properties. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical research to study enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with molecular targets through its reactive functional groups. The pathways involved in its reactivity include nucleophilic and electrophilic reactions, which allow it to form bonds with various substrates .
Comparison with Similar Compounds
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal can be compared with other similar compounds such as:
Trimethylsilylketene: This compound has similar reactivity but lacks the fluorine atom, which can affect its chemical properties.
Ethyl Trimethylsilyl Acetal: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the ketene group.
Fluorotrimethylsilylketene: This compound is similar but does not have the ethyl trimethylsilyl acetal group, affecting its overall reactivity and applications.
This compound stands out due to its unique combination of functional groups, which provide it with distinct reactivity and applications in various fields.
Properties
IUPAC Name |
(1-ethoxy-2-fluoro-2-trimethylsilylethenoxy)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECXVMSWEVCFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23FO2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068142-02-8 | |
Record name | Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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